5-(4-BENZOYLPIPERAZIN-1-YL)-N-CYCLOPROPYL-2-NITROANILINE
Overview
Description
5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like palladium on carbon (Pd-C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using Pd-C or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroaniline derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The benzoylpiperazine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: Used in antimicrobial evaluations.
2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile: Another benzoylpiperazine derivative with potential biological activity.
Uniqueness
5-(4-Benzoylpiperazin-1-yl)-N-cyclopropyl-2-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropyl and nitro groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(15-4-2-1-3-5-15)23-12-10-22(11-13-23)17-8-9-19(24(26)27)18(14-17)21-16-6-7-16/h1-5,8-9,14,16,21H,6-7,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLGBYDMSOYCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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